3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine
Description
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
3-(2-bromo-4-methoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-6-2-3-7(8(11)4-6)9-5-10(12)15-13-9/h2-5H,12H2,1H3 |
InChI Key |
IJTNMJYBJOEUAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=C2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine typically involves the reaction of 2-bromo-4-methoxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the oxazole ring. The reaction conditions generally include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The oxazole ring can be reduced to form an amine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. The oxazole ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Phenyl Ring
Table 1: Comparison of Phenyl-Substituted 1,2-Oxazol-5-amines
Key Observations :
- Electron-Withdrawing vs. Donating Groups : Bromine (Br) and fluorine (F) substituents increase electrophilicity, facilitating nucleophilic aromatic substitution. Methoxy (OMe) groups enhance solubility but may reduce metabolic stability .
- Positional Effects : The 2-bromo-4-methoxy substitution pattern balances steric and electronic effects, enabling regioselective reactions compared to 3-chloro-4-fluoro derivatives .
Heterocyclic and Aliphatic Substituents
Table 2: Comparison of Non-Phenyl-Substituted Analogues
Key Observations :
- Trifluoromethyl Groups : The CF₃ group in C₁₁H₉F₃N₂O improves blood-brain barrier penetration, making it suitable for neuroactive compounds .
- Thiophene vs. Phenyl : Thiophene-substituted oxazoles exhibit red-shifted UV-Vis absorption, relevant in material science .
- Aliphatic Substituents : Difluoromethyl groups increase acidity (pKa ~10.5), influencing solubility and reactivity .
Structural and Electronic Insights
- Crystallographic Data : While direct data for this compound is unavailable, analogues like N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine show planar aromatic systems with intermolecular hydrogen bonding (C–H⋯O), stabilizing crystal packing .
- Spectroscopic Properties : IR and NMR data for related compounds (e.g., 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine) reveal characteristic NH stretches (~3300 cm⁻¹) and aromatic proton signals (δ 7.25–8.16 ppm) .
Recommendations :
- Investigate Suzuki-Miyaura coupling reactions to functionalize the brominated phenyl ring.
- Conduct comparative ADMET studies to evaluate pharmacokinetic advantages over halogenated analogues.
Biological Activity
3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities, along with detailed research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a brominated aromatic ring and an oxazole moiety, which are known to contribute to its biological activity. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability.
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.
Table 1: Antimicrobial Activity Data
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 18 µg/mL |
| Escherichia coli | 22 µg/mL |
| Candida albicans | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These results indicate that the compound possesses promising antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .
2. Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.
Case Study:
A study involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting a potential mechanism for its anti-inflammatory action .
3. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary studies indicate that it can induce apoptosis in cancer cells through the modulation of cell cycle regulators.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical carcinoma) | 8.5 |
| MCF7 (breast cancer) | 15.2 |
| A549 (lung cancer) | 12.8 |
These findings suggest that this compound may serve as a lead compound for developing novel anticancer agents .
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes involved in cell signaling pathways, including protein tyrosine phosphatases, which are crucial for regulating cellular processes such as proliferation and apoptosis .
Q & A
Q. How can researchers optimize the synthesis of 3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine to improve yield and purity?
Methodological Answer: Synthetic optimization typically involves cyclization of substituted thiourea precursors or coupling of brominated aromatic intermediates with oxazole derivatives. For example:
- Cyclization routes : Use phosphorus oxychloride (POCl₃) at 120°C to cyclize substituted benzoic acid hydrazides, as demonstrated in analogous oxadiazole syntheses .
- Reagent selection : Substitute brominated aryl halides (e.g., 2-bromo-4-methoxybenzaldehyde) with copper-catalyzed Ullmann coupling to form the oxazole core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in petroleum ether enhances purity .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions. The methoxy group (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) are diagnostic .
- X-ray crystallography : Resolve regioisomeric ambiguities (e.g., oxazole vs. isoxazole) by analyzing bond angles and torsional parameters, as applied to halogenated tetrazole analogs .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₉BrN₂O₂) with <2 ppm error .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen atmosphere.
- pH stability studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across different studies?
Methodological Answer:
- Dose-response standardization : Normalize activity metrics (e.g., IC₅₀) using cell viability assays (MTT or resazurin) with positive controls (e.g., doxorubicin) .
- SAR analysis : Compare structural analogs (e.g., replacing bromine with chlorine) to isolate electronic vs. steric effects on activity .
- Meta-analysis : Cross-reference data from multiple assays (e.g., antitubercular vs. anticancer) to identify assay-specific artifacts .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicology?
Methodological Answer:
- Biodegradation assays : Use OECD 301F (manometric respirometry) to assess microbial breakdown in aqueous systems .
- Trophic transfer studies : Expose Daphnia magna or zebrafish embryos to sublethal doses and quantify bioaccumulation via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
